![molecular formula C10H10N2OS B8805632 1-((1H-benzo[d]imidazol-2-yl)thio)propan-2-one CAS No. 5268-67-7](/img/structure/B8805632.png)
1-((1H-benzo[d]imidazol-2-yl)thio)propan-2-one
Übersicht
Beschreibung
1-((1H-benzo[d]imidazol-2-yl)thio)propan-2-one is a compound that belongs to the class of benzimidazole derivatives. Benzimidazole is a heterocyclic aromatic organic compound that is structurally related to imidazole and benzene. The compound is characterized by the presence of a benzimidazole ring fused with a thiopropanone moiety. Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Vorbereitungsmethoden
The synthesis of 1-((1H-benzo[d]imidazol-2-yl)thio)propan-2-one typically involves the reaction of 2-mercaptobenzimidazole with a suitable propanone derivative under specific reaction conditions. One common method involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
1-((1H-benzo[d]imidazol-2-yl)thio)propan-2-one can undergo various chemical reactions, including:
Oxidation: The thiol group in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the propanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens under acidic conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction rates and yields. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials. It is used in the development of new synthetic methodologies and reaction mechanisms.
Biology: Benzimidazole derivatives, including this compound, have shown promising biological activities such as antimicrobial, antiviral, and anticancer properties. They are investigated for their potential as therapeutic agents.
Medicine: The compound is explored for its potential use in drug development, particularly for its ability to interact with specific biological targets and pathways.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals. Its unique chemical properties make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of 1-((1H-benzo[d]imidazol-2-yl)thio)propan-2-one involves its interaction with specific molecular targets and pathways. The benzimidazole ring can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, the compound may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer properties .
Vergleich Mit ähnlichen Verbindungen
1-((1H-benzo[d]imidazol-2-yl)thio)propan-2-one can be compared with other benzimidazole derivatives such as:
2-mercaptobenzimidazole: Known for its antioxidant and anticorrosive properties.
5,6-dimethylbenzimidazole: A component of vitamin B12 and essential for its biological activity.
Nocodazole: An antineoplastic agent that disrupts microtubule polymerization.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and biological activity compared to other benzimidazole derivatives.
Eigenschaften
CAS-Nummer |
5268-67-7 |
|---|---|
Molekularformel |
C10H10N2OS |
Molekulargewicht |
206.27 g/mol |
IUPAC-Name |
1-(1H-benzimidazol-2-ylsulfanyl)propan-2-one |
InChI |
InChI=1S/C10H10N2OS/c1-7(13)6-14-10-11-8-4-2-3-5-9(8)12-10/h2-5H,6H2,1H3,(H,11,12) |
InChI-Schlüssel |
QEIAYIODUFAZTF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CSC1=NC2=CC=CC=C2N1 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

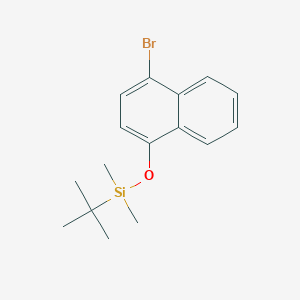

![5-(5-(Trifluoromethyl)pyridin-2-yl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine](/img/structure/B8805582.png)
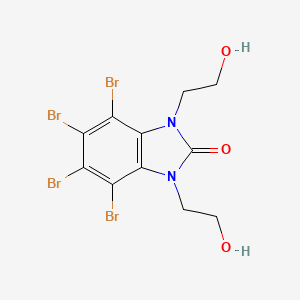

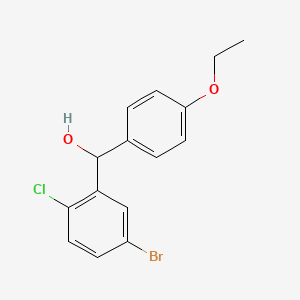

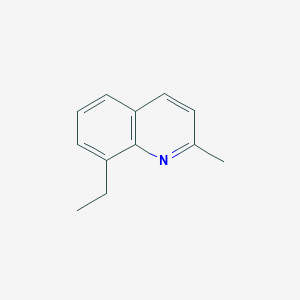
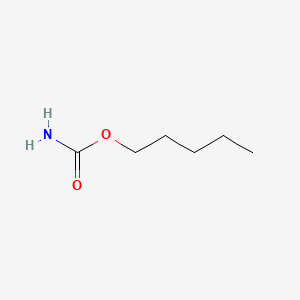
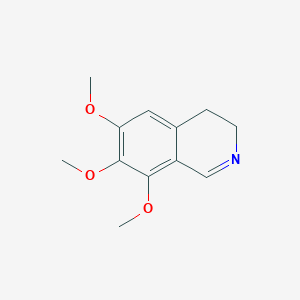


![2-(2-Methoxyphenyl)-6-nitro-1H-benzo[D]imidazole](/img/structure/B8805649.png)
